(+)-Quinic acid
Overview
Description
(+)-Quinic acid is a naturally occurring cyclitol, a type of cyclic polyol, which is found in many plants. It is a key intermediate in the biosynthesis of aromatic compounds and is commonly found in coffee beans, fruits, and vegetables. This compound is known for its role in the shikimic acid pathway, which is essential for the biosynthesis of many aromatic metabolites in plants and microorganisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: (+)-Quinic acid can be synthesized through various methods, including the reduction of quinic acid lactone and the hydrolysis of chlorogenic acid. One common synthetic route involves the catalytic hydrogenation of quinic acid lactone in the presence of a palladium catalyst under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as coffee beans and certain fruits. The extraction process includes steps like solvent extraction, crystallization, and purification to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: (+)-Quinic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce quinic acid derivatives.
Reduction: Reduction of quinic acid lactone yields this compound.
Substitution: Various substitution reactions can occur on the hydroxyl groups of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinic acid derivatives.
Reduction: this compound.
Substitution: Ester and ether derivatives of quinic acid.
Scientific Research Applications
(+)-Quinic acid has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: It plays a role in the shikimic acid pathway, which is crucial for the biosynthesis of aromatic amino acids.
Medicine: this compound has been studied for its potential antiviral, antioxidant, and anti-inflammatory properties.
Industry: It is used in the production of certain pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of (+)-quinic acid involves its role in the shikimic acid pathway. It acts as an intermediate in the biosynthesis of aromatic compounds, which are essential for various biological functions. The molecular targets and pathways involved include enzymes such as shikimate dehydrogenase and chorismate synthase, which catalyze key steps in the pathway.
Comparison with Similar Compounds
Shikimic Acid: Another key intermediate in the shikimic acid pathway, similar in structure and function to (+)-quinic acid.
Chlorogenic Acid: An ester of caffeic acid and quinic acid, known for its antioxidant properties.
Gallic Acid: A phenolic acid with antioxidant properties, structurally different but functionally similar in some aspects.
Uniqueness of this compound: this compound is unique due to its role as a central intermediate in the shikimic acid pathway, which is essential for the biosynthesis of many aromatic compounds. Its presence in various natural sources and its potential health benefits make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
(3R,5R)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3-5,8-10,13H,1-2H2,(H,11,12)/t3-,4-,5?,7?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWZDTNXLSGCEK-LNVDRNJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C([C@@H](CC1(C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70998288 | |
Record name | (-)-Quinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70998288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
Record name | Quinic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20519 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
77-95-2, 36413-60-2 | |
Record name | Quinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | quinic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1115 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (-)-Quinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70998288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,4,5-tetrahydroxycyclohexanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.976 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | QUINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/058C04BGYI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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